molecular formula C13H14N4OS B11192038 N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide

Cat. No.: B11192038
M. Wt: 274.34 g/mol
InChI Key: IVYGTIAEEXQWMW-UHFFFAOYSA-N
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Description

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrrolidine ring, a pyrimidine ring, and a thiophene ring, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:

Uniqueness

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a thiophene ring

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-3-carboxamide

InChI

InChI=1S/C13H14N4OS/c18-12(10-3-6-19-9-10)16-11-7-14-13(15-8-11)17-4-1-2-5-17/h3,6-9H,1-2,4-5H2,(H,16,18)

InChI Key

IVYGTIAEEXQWMW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CSC=C3

Origin of Product

United States

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